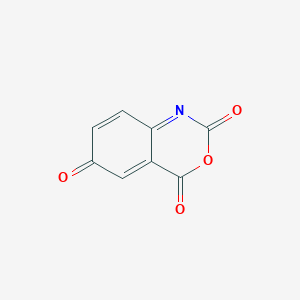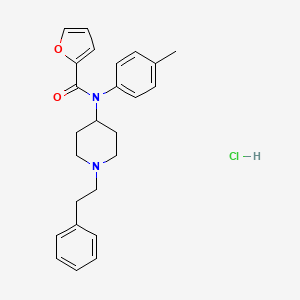
N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)furan-2-carboxamide,monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)furan-2-carboxamide, monohydrochloride is a synthetic compound that belongs to the class of piperidine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)furan-2-carboxamide, monohydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of cyclization reactions involving appropriate starting materials.
Introduction of the Phenethyl Group: The phenethyl group is introduced via alkylation reactions.
Attachment of the Furan-2-carboxamide Moiety: This step involves the coupling of the furan-2-carboxamide group to the piperidine ring.
Formation of the Monohydrochloride Salt: The final compound is converted to its monohydrochloride salt form through a reaction with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)furan-2-carboxamide, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological systems and potential therapeutic effects.
Medicine: Investigated for its pharmacological properties and potential use as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)furan-2-carboxamide, monohydrochloride involves its interaction with specific molecular targets and pathways. These may include:
Receptor Binding: The compound may bind to specific receptors in the body, modulating their activity.
Enzyme Inhibition: It may inhibit certain enzymes, affecting biochemical pathways.
Signal Transduction: The compound may influence signal transduction pathways, leading to various cellular responses.
類似化合物との比較
Similar Compounds
N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)furan-2-carboxamide: The base form without the monohydrochloride salt.
N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)furan-2-carboxamide, monohydrobromide: A similar compound with a different salt form.
N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)furan-2-carboxamide, monohydroiodide: Another similar compound with a different halide salt.
Uniqueness
N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)furan-2-carboxamide, monohydrochloride is unique due to its specific chemical structure and the presence of the monohydrochloride salt, which may influence its solubility, stability, and pharmacological properties.
特性
分子式 |
C25H29ClN2O2 |
|---|---|
分子量 |
425.0 g/mol |
IUPAC名 |
N-(4-methylphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C25H28N2O2.ClH/c1-20-9-11-22(12-10-20)27(25(28)24-8-5-19-29-24)23-14-17-26(18-15-23)16-13-21-6-3-2-4-7-21;/h2-12,19,23H,13-18H2,1H3;1H |
InChIキー |
FMQBEFTYBGQZOQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C4=CC=CO4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Imidazo[1,2-c]quinazolin-5(3H)-one, 2,6-dihydro-2-[(4-phenyl-1-piperazinyl)methyl]-](/img/structure/B12354485.png)
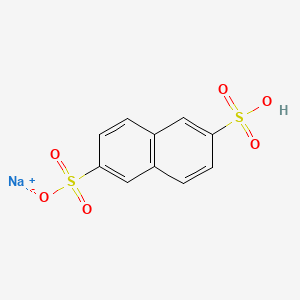
![7-cyclopropylimino-6H-thieno[3,2-b]pyridine-3,6-dicarboxylic acid;hydrochloride](/img/structure/B12354491.png)
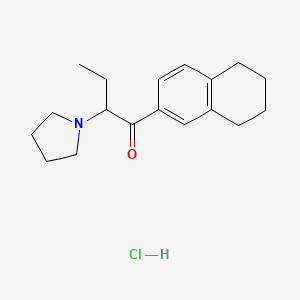

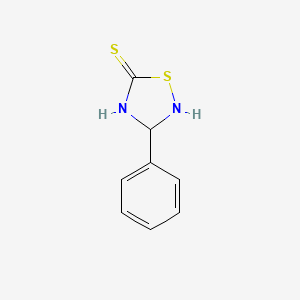
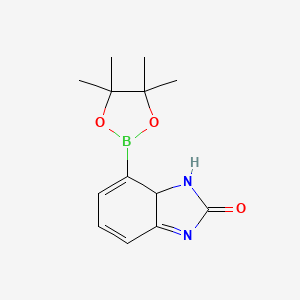
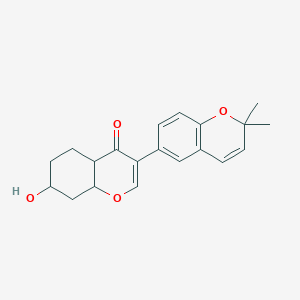
![[(1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL]methanesulfonyl chloride](/img/structure/B12354535.png)
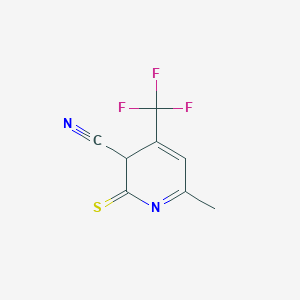
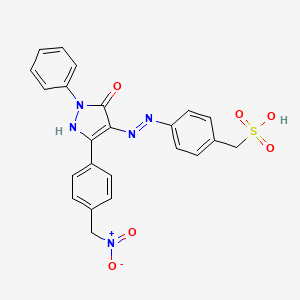
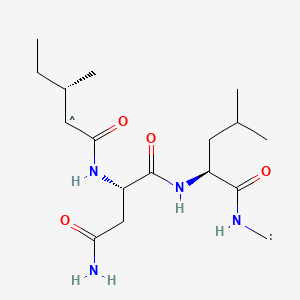
![[3-(3-Fluorophenyl)pyrazolidin-4-yl]methanamine](/img/structure/B12354557.png)
